3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
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Overview
Description
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the cyclocondensation of hydrazine with carbonyl compounds, followed by nitration and chlorination reactions to introduce the nitro and chloro groups . The final step involves the coupling of the substituted pyrazole rings with propanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
Uniqueness
What sets 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both nitro and chloro groups, along with the propanamide moiety, allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C16H19ClN8O3 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C16H19ClN8O3/c1-3-24-11(2)12(6-19-24)8-23-9-13(7-18-23)20-15(26)4-5-22-10-14(17)16(21-22)25(27)28/h6-7,9-10H,3-5,8H2,1-2H3,(H,20,26) |
InChI Key |
DTURHFVFBZTSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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